N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide is a compound that features a trifluoromethyl group, a bipyridine moiety, and a nicotinamide structure. The trifluoromethyl group is known for its significant role in enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of compounds, making it valuable in pharmaceuticals, agrochemicals, and materials .
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to be valuable synthetic targets in the construction of fluorinated pharmacons .
Mode of Action
Trifluoromethyl triflate, a related compound, is known to render heteroarenes more electrophilic and deliver the trifluoromethoxy group .
Biochemical Pathways
Nicotinamide n-methyltransferase (nnmt), a related compound, is known to play an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .
Pharmacokinetics
Trifluoromethyl ketones, a related group of compounds, are known to be valuable synthetic targets in the construction of fluorinated pharmacons .
Result of Action
Related compounds such as nicotinamide mononucleotide (nmn) have been found to mitigate aging-related disorders such as oxidative stress, dna damage, neurodegeneration, and inflammatory responses .
Action Environment
N-trifluoromethyl azoles, a related group of compounds, have been shown to possess high hydrolytic, chemical, and metabolic stabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions . The bipyridine moiety can be introduced through a coupling reaction involving 2,4’-bipyridine and an appropriate halide precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfonium salts, hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced properties such as increased stability and reactivity
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: Known for their valuable synthetic applications and enhanced pharmacokinetic properties.
Trifluoromethyl ethers: Used in the synthesis of fluorinated compounds through selective C-F bond activation.
Trifluoromethylated nitrogen-heterocycles: Employed in pharmaceuticals and agrochemicals for their improved stability and reactivity.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide is unique due to its combination of a trifluoromethyl group, bipyridine moiety, and nicotinamide structure. This combination imparts distinct properties, such as enhanced lipophilicity, metabolic stability, and the ability to interact with various molecular targets, making it a valuable compound in multiple fields of research and application .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O/c19-18(20,21)15-4-3-14(11-24-15)17(26)25-10-13-2-1-7-23-16(13)12-5-8-22-9-6-12/h1-9,11H,10H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRKIBBFKIJLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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